molecular formula C22H29N3O2 B14980780 [4-(Pentyloxy)phenyl][4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone

[4-(Pentyloxy)phenyl][4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone

Cat. No.: B14980780
M. Wt: 367.5 g/mol
InChI Key: ABLXXICEBDQNAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(PENTYLOXY)BENZOYL]-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE is a complex organic compound that has garnered attention in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(PENTYLOXY)BENZOYL]-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pentoxybenzoyl Intermediate: This step involves the reaction of pentanol with benzoyl chloride in the presence of a base such as pyridine to form pentoxybenzoyl chloride.

    Piperazine Substitution: The pentoxybenzoyl chloride is then reacted with piperazine to form 1-(4-pentyloxybenzoyl)piperazine.

    Pyridinylmethyl Substitution: Finally, the 1-(4-pentyloxybenzoyl)piperazine is reacted with pyridin-4-ylmethyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(PENTYLOXY)BENZOYL]-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives of the benzoyl and pyridinyl groups.

    Reduction: Reduced forms of the benzoyl and pyridinyl groups.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

1-[4-(PENTYLOXY)BENZOYL]-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(PENTYLOXY)BENZOYL]-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(4-Pyridyl)piperazine: An important intermediate in organic synthesis and pharmaceuticals.

    Benzylpiperazine: Known for its stimulant properties and used in recreational drugs.

Properties

Molecular Formula

C22H29N3O2

Molecular Weight

367.5 g/mol

IUPAC Name

(4-pentoxyphenyl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H29N3O2/c1-2-3-4-17-27-21-7-5-20(6-8-21)22(26)25-15-13-24(14-16-25)18-19-9-11-23-12-10-19/h5-12H,2-4,13-18H2,1H3

InChI Key

ABLXXICEBDQNAE-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.